3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro core and a fluorobenzyl group. The presence of the fluorine atom in the benzyl group enhances its chemical stability and biological activity, making it a valuable candidate for various applications.
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is related to its anticonvulsant activity . .
Mode of Action
It is suggested that the compound’s anticonvulsant activity is enhanced by the incorporation of fluoro or trifluoromethyl substituents
Biochemical Pathways
The specific biochemical pathways affected by 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4Given its anticonvulsant activity, it may be inferred that it interacts with pathways related to neuronal excitability .
Result of Action
The compound has been tested for its anticonvulsant activity in the maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests . The most active were N-benzyl derivatives with fluoro and trifluoromethyl substituents . .
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested for its anticonvulsant activity The compound’s anticonvulsant activity suggests that it may interact with enzymes, proteins, and other biomolecules involved in neuronal signaling pathways
Cellular Effects
Its anticonvulsant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione vary with different dosages in animal models. The compound has been tested for its anticonvulsant activity in the maximal electroshock (MES) model at a dose of 100 mg/kg in mice
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable benzylamine derivative, followed by its reaction with a triazaspiro intermediate. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like amines, thiols, or halides; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products. Substitution reactions result in the replacement of the fluorine atom with the corresponding nucleophile .
Scientific Research Applications
3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.4]nonane-1,3-dione: Shares a similar spirocyclic structure but lacks the fluorobenzyl group.
3-(2-Chloro-4-fluorobenzyl)-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains a chloro and fluorobenzyl group, offering different chemical properties and biological activities.
6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole: Another fluorinated compound with a different core structure, used in similar research applications.
Uniqueness
The uniqueness of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific combination of a triazaspiro core and a fluorobenzyl group. This structure imparts distinct chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSMHBVKXQWVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.